molecular formula C19H22N2O6 B12749025 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate CAS No. 94221-86-0

1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate

Cat. No.: B12749025
CAS No.: 94221-86-0
M. Wt: 374.4 g/mol
InChI Key: KQGYBOJSWIQKTQ-WLHGVMLRSA-N
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Description

1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate is a complex organic compound that features a pyrrolidine ring substituted with a benzofuryl group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the benzofuryl group via Friedel-Crafts acylation.
  • Attachment of the hydroxyethylamino group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzofuryl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(2-benzofuryl)-2-(2-aminoethylamino)pyrrolidine: Similar structure but with an aminoethylamino group instead of a hydroxyethylamino group.

    1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

CAS No.

94221-86-0

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[4-(1-benzofuran-2-yl)-1-methylpyrrolidin-2-ylidene]amino]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H18N2O2.C4H4O4/c1-17-10-12(9-15(17)16-6-7-18)14-8-11-4-2-3-5-13(11)19-14;5-3(6)1-2-4(7)8/h2-5,8,12,18H,6-7,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KQGYBOJSWIQKTQ-WLHGVMLRSA-N

Isomeric SMILES

CN1CC(CC1=NCCO)C2=CC3=CC=CC=C3O2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(CC1=NCCO)C2=CC3=CC=CC=C3O2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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